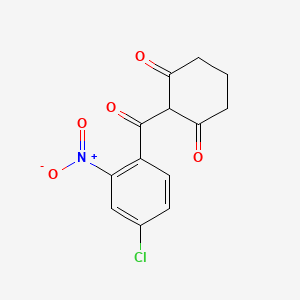
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by the presence of a cyclohexane ring with two ketone groups at the 1 and 3 positions, and a 4-chloro-2-nitrobenzoyl group attached to the 2 position. It is a colorless or white solid that is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- typically involves the reaction of 1,3-cyclohexanedione with 4-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product. The product is typically isolated by filtration and recrystallization to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-chloro-2-aminobenzoyl)-1,3-cyclohexanedione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. By inhibiting HPPD, the compound disrupts the production of essential molecules in plants, leading to their death. This mechanism is particularly relevant in its use as a herbicide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesotrione: 2-(4-Mesyl-2-nitrobenzoyl)-1,3-cyclohexanedione.
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione.
Uniqueness
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- is unique due to its specific substitution pattern and the presence of both chloro and nitro groups on the benzoyl moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
105693-10-5 |
|---|---|
Formule moléculaire |
C13H10ClNO5 |
Poids moléculaire |
295.67 g/mol |
Nom IUPAC |
2-(4-chloro-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H10ClNO5/c14-7-4-5-8(9(6-7)15(19)20)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2 |
Clé InChI |
LSFHRPFXBDQLES-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


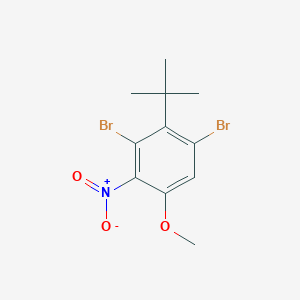
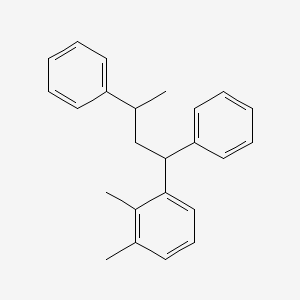
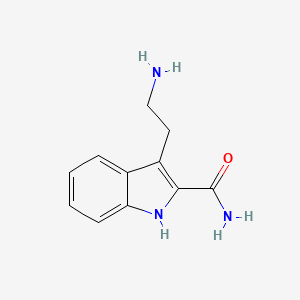
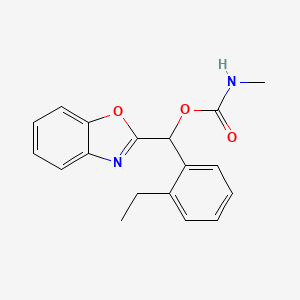

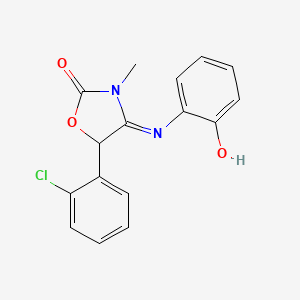
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
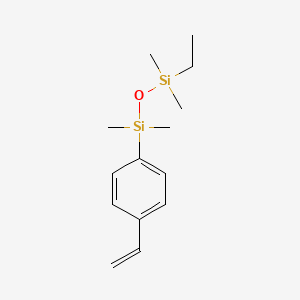
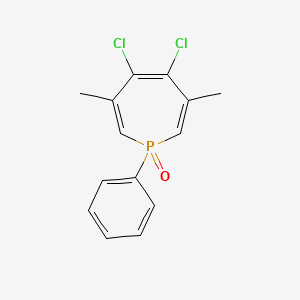
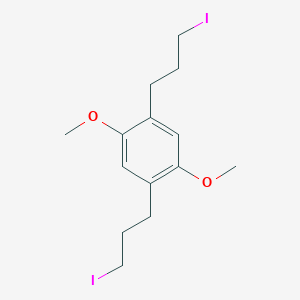
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

